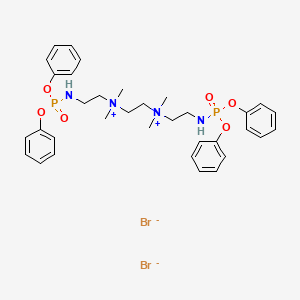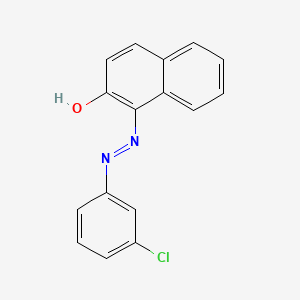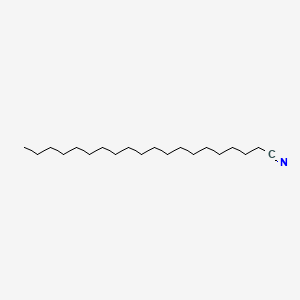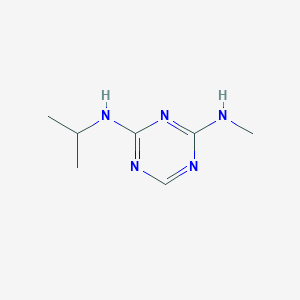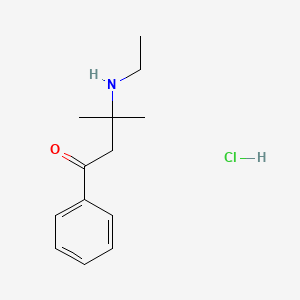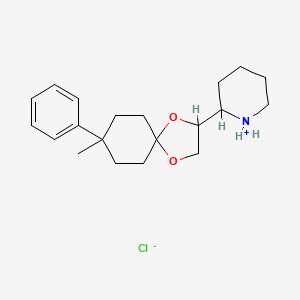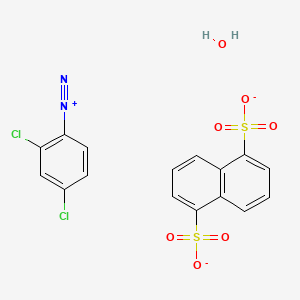
2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate is a diazonium salt with the molecular formula C22H14Cl4N4O7S2 and a molecular weight of 652.31 g/mol . This compound is primarily used in histology and hematology for its staining properties and in the spectrophotometric detection of total bilirubin in serum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate involves the diazotization of 2,4-dichloroaniline followed by coupling with naphthalene-1,5-disulfonic acid. The reaction typically occurs in an acidic medium, often using hydrochloric acid, and requires low temperatures to maintain the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually isolated as a hydrate to enhance its stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like copper(I) chloride or bromide in the presence of hydrochloric acid.
Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide.
Major Products
Substitution Reactions: Yield substituted aromatic compounds.
Coupling Reactions: Produce azo dyes, which are valuable in various industrial applications.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate is widely used in scientific research due to its versatile properties:
Chemistry: Utilized in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in staining techniques for histological studies.
Medicine: Used in diagnostic assays for the detection of bilirubin in serum.
Wirkmechanismus
The compound exerts its effects primarily through the formation of azo bonds during coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form stable azo linkages. This mechanism is crucial in the formation of azo dyes, which are widely used in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenyldiazonium tetrafluoroborate
- 3,5-Dichlorophenyldiazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
Uniqueness
2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate is unique due to its dual functionality, combining the properties of a diazonium salt and a disulfonate. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C16H11Cl2N2O7S2- |
|---|---|
Molekulargewicht |
478.3 g/mol |
IUPAC-Name |
2,4-dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;1H2/q;+1;/p-2 |
InChI-Schlüssel |
SPGAUZWLXGQOLT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC(=C(C=C1Cl)Cl)[N+]#N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


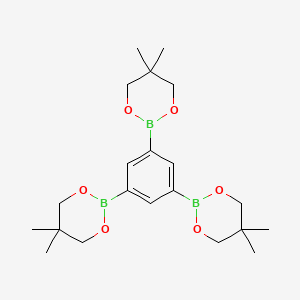

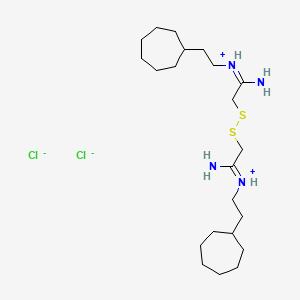
![(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride](/img/structure/B13742722.png)
![Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-](/img/structure/B13742725.png)
